molecular formula C19H22N2O4S B2752094 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946222-58-8

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2752094
CAS RN: 946222-58-8
M. Wt: 374.46
InChI Key: IYTFELPBSZXKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a chemical compound that has been studied for its potential therapeutic applications in the field of medicine. This compound is also known by its chemical name, EMD-1214063, and has been synthesized using various methods.

Scientific Research Applications

Copper(II)-catalyzed Sulfonylation

An efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including structures similar to the compound , was developed using sodium sulfinates as sulfide sources. This process is notable for its environmentally friendly byproducts and offers a less odorous and more sustainable alternative to traditional methods. Such advancements in sulfonylation techniques could be relevant for the synthesis and modification of compounds like 2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide for various applications (Xia et al., 2016).

Novel PI3K Inhibitors and Anticancer Agents

Research on structurally related 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides proposed these as novel PI3K inhibitors and anticancer agents. This study synthesized and evaluated the antiproliferative activities of these compounds, including their effects on the PI3K/AKT/mTOR pathway and tumor growth inhibition in vivo models. The research underscores the potential therapeutic applications of sulfonamino benzamide derivatives in cancer treatment, highlighting the importance of structural modifications for enhancing anticancer activity (Shao et al., 2014).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

A study on the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds with sulfonyl benzamide core structures, provided insights into their phase I and II metabolites. This research is significant for understanding the metabolic pathways and potential toxicological implications of such compounds. Although not directly related to the therapeutic applications of this compound, it exemplifies the complexity of sulfonamide derivatives' metabolism (Richter et al., 2022).

Electrophysiological Activity of N-substituted Benzamides

Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds structurally related to this compound, have shown promising results as selective class III agents. This research contributes to the development of new therapeutic agents for arrhythmias, demonstrating the potential of sulfonyl benzamide derivatives in cardiovascular medicine (Morgan et al., 1990).

properties

IUPAC Name

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-11-10-14-7-6-12-21(17(14)13-15)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTFELPBSZXKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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